11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride
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Overview
Description
11-cyclopentyl-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core structure through cyclization reactions, followed by the introduction of the cyclopentyl group and the final conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one: A structurally related compound with similar chemical properties.
11,11′-Carbonylbis(7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one): Another related compound with a carbonyl bridge between two tricyclic units.
Uniqueness
11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is unique due to the presence of the cyclopentyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
11-cyclopentyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16-7-3-6-15-13-8-12(10-18(15)16)9-17(11-13)14-4-1-2-5-14;/h3,6-7,12-14H,1-2,4-5,8-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXKZCCXCGPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3CC(C2)C4=CC=CC(=O)N4C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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